![molecular formula C9H8ClN3 B1482490 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091591-21-6](/img/structure/B1482490.png)
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .
Mode of Action
Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .
Biochemical Pathways
As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .
Biological Activity
The compound 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The molecular structure of this compound features a chloromethyl group attached to a pyrazole ring, which is further connected to a pyridine moiety. The synthesis typically involves multi-step reactions that can include halogenation and nucleophilic substitutions, resulting in various derivatives with potential biological activities.
Antimicrobial Properties
Compounds containing pyrazole and pyridine rings have been reported to exhibit significant antimicrobial activities. For instance, studies indicate that derivatives of pyrazol-4-yl-pyridine show effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Neuropharmacological Activity
Recent studies have explored the role of pyrazole derivatives in neuropharmacology, particularly their interaction with various neurotransmitter systems. The M4 muscarinic acetylcholine receptor has been identified as a target for some pyrazole-based compounds, where they act as positive allosteric modulators (PAMs). This interaction can enhance cognitive functions and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), particularly M4 receptors, leading to altered signal transduction pathways that affect neuronal excitability and neurotransmitter release.
- Enzyme Inhibition : Studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes and microbial resistance mechanisms, contributing to their therapeutic effects .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Neuroprotection : In rodent models, compounds similar to this compound have shown significant neuroprotective effects against excitotoxicity induced by glutamate. These findings suggest potential applications in neurodegenerative diseases .
- Antimicrobial Activity : A series of experiments indicated that certain pyrazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Data Table: Biological Activities Overview
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives, including 2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, analogs of pyrazole have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.
Organic Synthesis
Building Block for Complex Molecules
The chloromethyl group in this compound allows it to act as an alkylating agent in organic synthesis. This property facilitates the formation of new carbon-carbon bonds, making it a valuable intermediate in the synthesis of more complex organic molecules.
Synthesis of Biologically Active Compounds
This compound can serve as a precursor for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity enables modifications that can lead to compounds with enhanced biological activity or specificity .
Biological Research
Mechanistic Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies typically focus on its binding affinity to target proteins and its effects on cellular pathways. Such investigations are essential for assessing the efficacy and safety profiles of this compound in therapeutic applications .
Potential as a PET Ligand
Recent research has explored the potential of pyrazole derivatives as positron emission tomography (PET) ligands for imaging studies. These compounds may provide insights into neurological conditions by allowing non-invasive visualization of specific receptors in the brain, which could be pivotal in diagnosing and monitoring diseases like schizophrenia .
Properties
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUCKYRVPIUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.